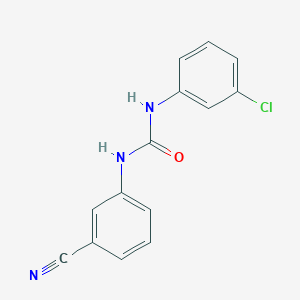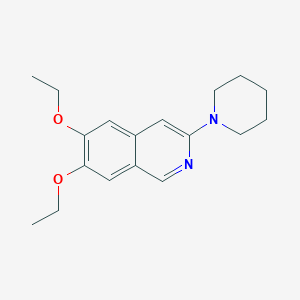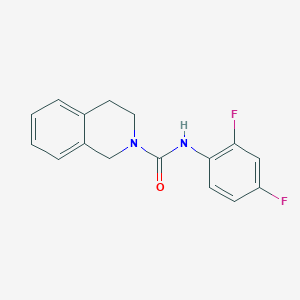
N-(3-chlorophenyl)-N'-(3-cyanophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(3-cyanophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(3-cyanophenyl)urea has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In addition, it has also been studied as a potential inhibitor of protein kinases, which play a critical role in various cellular processes.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(3-cyanophenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(3-cyanophenyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of protein kinases. In addition, it has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chlorophenyl)-N'-(3-cyanophenyl)urea in lab experiments is its ability to selectively inhibit the activity of protein kinases. This makes it a useful tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)-N'-(3-cyanophenyl)urea. One potential direction is the development of more selective and potent inhibitors of protein kinases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry. Finally, more studies are needed to evaluate the potential toxicity of this compound and its safety for use in humans.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-(3-cyanophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit the activity of protein kinases makes it a useful tool for studying the role of protein kinases in various cellular processes. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(3-cyanophenyl)urea can be achieved through the reaction of 3-chloroaniline and 3-cyanophenyl isocyanate in an organic solvent such as acetonitrile or dichloromethane. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(3-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-4-2-6-13(8-11)18-14(19)17-12-5-1-3-10(7-12)9-16/h1-8H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZBDVIJWLHGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)

![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)




![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
